molecular formula C11H9Cl2NO B1604290 2,7-Dichloro-8-methylquinoline-3-methanol CAS No. 1017403-83-6

2,7-Dichloro-8-methylquinoline-3-methanol

Cat. No.: B1604290
CAS No.: 1017403-83-6
M. Wt: 242.1 g/mol
InChI Key: PVIVNROWACGOBL-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline derivatives are a cornerstone of modern medicinal chemistry and materials science. biointerfaceresearch.com Their widespread importance stems from their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. biointerfaceresearch.comnih.govresearchgate.net The success of quinoline-based drugs such as chloroquine (B1663885) and quinine (B1679958) in combating malaria has historically cemented the significance of this chemical class. nih.gov

In contemporary research, the focus has expanded to the development of novel quinoline derivatives with enhanced efficacy and specificity for various biological targets. nih.gov The ability to modify the quinoline core with different functional groups allows for the fine-tuning of their electronic and steric properties, which in turn influences their biological activity. biointerfaceresearch.com For instance, the introduction of halogen atoms, like the chlorine atoms in 2,7-dichloro-8-methylquinoline-3-methanol, can significantly impact a molecule's lipophilicity and its ability to interact with biological macromolecules. biointerfaceresearch.com Furthermore, quinoline derivatives are explored for their applications in materials science, including as ligands and sensors.

Structural Characteristics of this compound for Academic Investigation

The molecular structure of this compound presents several key features for academic study. The quinoline core itself is a planar, aromatic system. The substituents—two chlorine atoms at positions 2 and 7, a methyl group at position 8, and a methanol (B129727) group at position 3—impart specific properties to the molecule.

The chlorine atom at the 2-position and the methanol group at the 3-position are of particular interest. The synthesis of the precursor, 2-chloro-3-formylquinolines, is often achieved through the Vilsmeier-Haack reaction. niscpr.res.inchemijournal.com This reaction involves the cyclization of N-arylacetamides and provides a versatile route to functionalized quinolines. niscpr.res.in The subsequent reduction of the formyl group at the 3-position would yield the corresponding methanol derivative. rsc.org

The presence of a chlorine atom at the 7-position, in addition to the one at the 2-position, creates a dichlorinated quinoline scaffold. The substitution pattern on the benzene (B151609) ring of the quinoline nucleus influences the electronic properties of the entire molecule. The methyl group at the 8-position, adjacent to the nitrogen atom in the pyridine (B92270) ring, can introduce steric effects that may influence the molecule's conformation and its interactions with other molecules.

Crystallographic data of closely related compounds, such as (2-chloro-8-methylquinolin-3-yl)methanol (B1595823) and 2-chloro-7-methylquinoline-3-carbaldehyde, reveal that the quinoline ring system is essentially planar. nih.gov It is anticipated that this compound would adopt a similar planar conformation.

Table 1: Key Structural Features of this compound

FeatureDescription
Core StructureQuinoline (a bicyclic heteroaromatic compound)
Substituent at C2Chlorine
Substituent at C3Methanol (-CH₂OH)
Substituent at C7Chlorine
Substituent at C8Methyl (-CH₃)

Overview of Research Areas Related to the Chemical Compound

Given the known biological activities of quinoline derivatives, research into this compound is likely to be concentrated in the field of medicinal chemistry. The presence of two chlorine atoms suggests potential for enhanced biological activity. biointerfaceresearch.com Polychlorinated quinolines are investigated for their potential as anticancer, antibacterial, and antifungal agents. nih.govresearchgate.net

The 3-methanol substituent also offers a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, potentially modulating the compound's solubility, bioavailability, and target-binding affinity.

Specific areas of investigation could include:

Anticancer Research: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines. nih.govnih.gov The specific substitution pattern of this compound could lead to novel interactions with anticancer targets.

Antibacterial and Antifungal Research: The quinoline scaffold is present in several antibacterial and antifungal drugs. biointerfaceresearch.com The dichlorinated nature of this compound makes it a candidate for screening against a panel of pathogenic bacteria and fungi.

Antimalarial Research: Although resistance to traditional quinoline-based antimalarials is a growing concern, the development of new quinoline derivatives remains a valid strategy in the search for new treatments. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,7-dichloro-8-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIVNROWACGOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640652
Record name (2,7-Dichloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017403-83-6
Record name (2,7-Dichloro-8-methylquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 2,7 Dichloro 8 Methylquinoline 3 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assessment of a molecule like 2,7-dichloro-8-methylquinoline-3-methanol.

¹H NMR Spectroscopy : This technique would identify all unique proton environments in the molecule. For the target compound, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), the proton of the hydroxyl group (-OH), and the protons of the methyl group (-CH₃). The chemical shift (δ, in ppm) of each signal would provide clues about the electronic environment of the protons. For example, protons on the aromatic ring would appear at a higher chemical shift compared to the aliphatic protons of the methyl and methylene groups. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (e.g., doublets, triplets), revealing which protons are neighbors in the molecular structure. The integration of the peak areas would correspond to the ratio of protons of each type.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would show a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon signals are indicative of their hybridization (sp², sp³) and the nature of the atoms attached to them. For instance, the carbon atoms of the aromatic quinoline core would resonate at significantly different frequencies than the sp³-hybridized carbons of the methyl and methanol substituents. Standard ¹³C NMR is often acquired with proton decoupling, resulting in singlet peaks for each carbon to simplify the spectrum. pitt.eduucla.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. Cross-peaks in the 2D spectrum connect signals from protons that are typically two or three bonds apart, confirming the connectivity of the proton-bearing fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This 2D technique correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for piecing together the entire carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This information is critical for connecting the different spin systems identified by COSY and for establishing the positions of quaternary (non-protonated) carbons and substituents on the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopic Analysis of Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would be expected to show characteristic absorption bands for its functional groups:

O-H Stretch : A broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. chemijournal.com

C-H Stretches : Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹.

C=C and C=N Stretches : The stretching vibrations of the aromatic quinoline ring would produce several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration of the carbon-oxygen single bond in the primary alcohol would be expected in the 1000-1200 cm⁻¹ range.

C-Cl Stretches : The carbon-chlorine stretching vibrations typically occur in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For the target molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinoline ring and the C-Cl bonds, which often produce strong Raman signals.

Electronic Absorption and Emission Spectroscopy

These techniques provide information about the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy : This method measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aromatic systems like quinoline derivatives typically exhibit strong absorption in the UV region due to π-π* transitions. The specific wavelengths of maximum absorption (λ_max) are sensitive to the substitution pattern on the aromatic ring. researchgate.netnih.gov

Fluorescence Spectroscopy : After a molecule absorbs light and its electrons are excited to a higher energy state, they can return to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum is typically red-shifted (appears at longer wavelengths) compared to the absorption spectrum. The quantum yield and lifetime of fluorescence are important parameters that characterize the emission properties of a compound. The fluorescence of quinoline derivatives is often influenced by factors such as substitution and the solvent environment. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental UV-Vis spectroscopic data for this compound is not extensively available in the public scientific literature. However, the electronic absorption properties of this compound can be inferred from the well-documented behavior of the quinoline chromophore and related substituted derivatives. chemsrc.comnih.gov

The UV-Vis spectrum of a quinoline derivative typically exhibits multiple absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic system. eurjchem.com For this compound, two primary absorption regions would be anticipated. The first, appearing at shorter wavelengths (around 250-280 nm), corresponds to higher-energy π-π* transitions. A second, medium-energy band, often observed as a shoulder, is expected in the region of 330-380 nm and is also attributed to π-π* transitions. eurjchem.com The presence of chlorine and methyl substituents on the quinoline ring is expected to induce bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima, depending on their electronic effects and positions. The solvent environment also plays a crucial role, with polar solvents often influencing the position and intensity of the absorption bands. chemsrc.com

Table 1: Expected UV-Vis Absorption Data for this compound in Methanol (Note: This data is generalized based on typical quinoline derivative behavior and is not from direct experimental measurement of the specified compound.)

Absorption BandWavelength Range (nm)Transition Type
Band I250 - 280π-π
Band II330 - 380π-π

Fluorescence and Phosphorescence Properties

Detailed experimental data on the fluorescence and phosphorescence of this compound are not readily found in published literature. However, the general photoluminescence characteristics can be discussed based on the behavior of the quinoline scaffold. Quinoline-based molecules are known to be fluorescent, and their emission properties are highly sensitive to substitution and the surrounding environment. guidechem.comechemi.com

Quinolines can exhibit fluorescence, typically arising from the decay of the lowest singlet excited state (S1) to the ground state (S0). The emission wavelength is generally longer than the absorption wavelength (a phenomenon known as the Stokes shift). For substituted quinolines, fluorescence emission is often observed in the range of 350-500 nm. eurjchem.com The fluorescence quantum yield and lifetime are significantly influenced by factors such as the nature and position of substituents, solvent polarity, and the presence of heavy atoms. The chlorine atoms in this compound could potentially lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Phosphorescence, which is emission from the triplet state (T1) to the ground state (S0), is less commonly observed for quinolines in fluid solution at room temperature but can be detected under specific conditions, such as in a rigid matrix at low temperatures.

Table 2: Generalized Photoluminescence Properties for Quinoline Derivatives (Note: This data is illustrative and not specific to this compound.)

PropertyTypical Range/Behavior
Fluorescence Emission Maxima350 - 500 nm
Stokes ShiftVariable, dependent on substitution
Influence of Halogen SubstituentsCan decrease fluorescence quantum yield

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

While the specific high-resolution mass spectrum for this compound is not available in the reviewed literature, the expected precise mass can be calculated from its chemical formula, C₁₁H₉Cl₂NO. This technique is invaluable for confirming the elemental composition of a synthesized compound.

HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to show a prominent protonated molecule [M+H]⁺ in the positive ion mode. Given the presence of two chlorine atoms, a characteristic isotopic pattern would be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The most abundant peak would correspond to the molecule containing two ³⁵Cl atoms, followed by peaks for [³⁵Cl³⁷Cl] and [³⁷Cl³⁷Cl] in an approximate ratio of 9:6:1. The high mass accuracy of HRMS allows for the experimental mass to be determined to within a few parts per million (ppm) of the theoretical calculated mass, providing strong evidence for the compound's identity.

Table 3: Calculated HRMS Data for this compound

IonChemical FormulaCalculated Monoisotopic Mass (Da)
[M]C₁₁H₉³⁵Cl₂NO241.0061
[M+H]⁺C₁₁H₁₀³⁵Cl₂NO⁺242.0139

Single-Crystal X-ray Diffraction for Solid-State Structure

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related analogue, (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) , has been determined and provides valuable insights into the likely molecular geometry, conformation, and intermolecular interactions that could be expected for the title compound. nih.gov The following analysis is based on the data for this analogue.

Table 4: Selected Crystallographic Data for the Analogue (2-Chloro-8-methylquinolin-3-yl)methanol nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₀ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.963 (2)
b (Å)4.632 (1)
c (Å)14.469 (2)
β (°)103.612 (1)
Volume (ų)974.7 (3)

In the solid state of (2-Chloro-8-methylquinolin-3-yl)methanol, the molecules are connected through a network of intermolecular interactions. nih.gov A significant interaction is the O-H···N hydrogen bond, where the hydroxyl group of the methanol substituent on one molecule donates a proton to the quinoline nitrogen atom of an adjacent molecule. This hydrogen bonding pattern links the molecules into chains.

In addition to hydrogen bonding, π-π stacking interactions are observed between the aromatic quinoline rings of adjacent molecules. nih.gov The centroid-centroid distance between stacked rings is a key parameter in defining this interaction. For the analogue, this distance is reported to be 3.661(2) Å, which is indicative of a significant stabilizing interaction. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding and π-π stacking motifs in its crystal structure, with the additional chlorine atom potentially influencing the precise geometry and strength of these interactions.

Computational and Theoretical Investigations of 2,7 Dichloro 8 Methylquinoline 3 Methanol

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are indispensable tools for predicting the geometric, electronic, and spectroscopic properties of molecules. For a compound like 2,7-dichloro-8-methylquinoline-3-methanol, Density Functional Theory (DFT) and ab initio methods would be the primary approaches. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electronic systems. chemicalbook.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy.

A key aspect of this molecule's structure is the rotational freedom of the methanol (B129727) group (-CH₂OH) at the C-3 position. This rotation gives rise to different conformers. A computational study of the closely related 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), which has an aldehyde group instead of a methanol group, revealed the existence of two stable conformers (trans and cis) arising from the orientation of the carbonyl group. chemicalbook.com A similar conformational analysis for this compound would be performed by systematically rotating the dihedral angle of the C-C-O-H bond to map the potential energy surface and identify the lowest energy conformers. The energy difference between these conformers provides insight into their relative populations at a given temperature.

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. This analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. echemi.com For quinoline (B57606) derivatives, these orbitals are typically delocalized π-systems across the fused rings. In a study on a similar molecule, methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate, DFT calculations were used to investigate the FMOs to elucidate its molecular properties. echemi.com

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This is critical for understanding electrophilic and nucleophilic sites within the molecule, which are influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group.

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. While no specific data exists for our target compound, studies on other quinoline derivatives show that DFT calculations can reproduce experimental shifts with good accuracy, aiding in the correct assignment of spectral peaks. echemi.com

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. chemicalbook.com For quinoline systems, the spectra are characterized by π → π* transitions. The calculated absorption maxima (λ_max_) can be compared with experimental spectra to validate the computational model. For various quinoline derivatives, TD-DFT calculations have successfully predicted their absorption spectra.

IR Frequencies: The vibrational frequencies from a computed IR spectrum correspond to specific bond stretching, bending, and torsional motions. These calculations are performed after geometry optimization. The predicted frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. For quinoline and its derivatives, characteristic frequencies for C-H, C=C, C=N, and C-Cl vibrations can be assigned.

Mechanistic Probing of Reactions Involving this compound

Theoretical chemistry provides powerful insights into how chemical reactions occur, complementing experimental studies.

To understand a reaction mechanism, chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. A TS structure is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency.

For a reaction involving this compound, such as the oxidation of the methanol group or a substitution at one of the chloro-positions, DFT calculations would be used to model the geometries of the reactants, products, and the transition state connecting them. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. A lower activation energy implies a faster reaction rate. For example, a DFT study on the oxidation of quinoline by an enzyme involved locating the transition state to probe the reaction mechanism.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using either explicit or implicit solvation models.

Explicit Models: Involve including a number of solvent molecules directly in the calculation. This is computationally expensive but provides detailed information about specific solute-solvent interactions like hydrogen bonding.

Implicit Models: Model the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit method.

Studies on other reactions have shown that the choice of solvent can alter the energy of reactants, products, and transition states, thereby changing the activation energy and potentially favoring one reaction pathway over another. For reactions involving this compound, modeling in different solvents would be essential to predict its behavior under realistic laboratory conditions.

Molecular Modeling and Simulation

Computational modeling serves as a powerful tool to predict and analyze the behavior of molecules at an atomic level. For a compound like this compound, which possesses a rigid quinoline core substituted with reactive chloro, methyl, and methanol groups, these techniques offer insights that are often difficult to obtain through experimental means alone. Such studies on substituted quinolines are a common practice in computational chemistry to explore their potential applications. dntb.gov.uadntb.gov.uaresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. ethz.ch This technique is invaluable for understanding the dynamic behavior of complex systems, providing a view of molecular motion that is not static. arabjchem.orgdoi.org For this compound, MD simulations would allow researchers to observe its conformational flexibility, stability, and interactions with its environment, such as a solvent or a larger molecular assembly.

The simulation process begins by defining a virtual box containing the molecule of interest and, typically, solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By calculating the forces on each atom, their subsequent movements can be predicted by solving Newton's equations of motion, generating a trajectory of the molecule's behavior over a specific period, often on the scale of nanoseconds to microseconds. ethz.chresearchgate.net

Key insights from MD simulations of this compound would include:

Conformational Analysis: Although the quinoline ring is largely planar, the methanol substituent (-CH₂OH) has rotational freedom. MD simulations can map the preferred orientations of this group and the energy barriers between different conformations.

Solvent Interactions: The simulation can model how the molecule interacts with solvents. For instance, the methanol group's hydroxyl (-OH) can form hydrogen bonds with water or other polar solvents, a behavior that can be tracked and quantified throughout the simulation. nih.govmdpi.com

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be calculated from the trajectory to assess the stability of the molecule's structure over time. A stable RMSD value suggests the molecule maintains a consistent average conformation.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound This table is illustrative of a typical academic setup for such a simulation.

ParameterValue/DescriptionPurpose
Force FieldCHARMM36, AMBER, or GROMOSDefines the potential energy and forces between atoms.
Solvent ModelTIP3P Water ModelExplicitly models the surrounding solvent environment.
System Size~5000-10000 atomsIncludes the solute molecule and a sufficient number of solvent molecules.
Temperature298 K (25 °C)Simulates the system at standard room temperature.
Pressure1 atmMaintains constant pressure typical of standard conditions.
Simulation Time100 nanoseconds (ns)Provides a sufficient timescale to observe significant molecular motions.
Time Step2 femtoseconds (fs)The interval at which the system's state is updated.

Docking Studies for Non-Clinical Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. researchgate.net While widely used in drug discovery, docking is also fundamental in materials science and supramolecular chemistry to study non-clinical molecular recognition events. For this compound, docking could be used to investigate its binding affinity and mode of interaction with various host molecules or material surfaces.

For example, docking studies could explore how this compound interacts with cyclodextrins, calixarenes, or the pores of a metal-organic framework (MOF). The process involves placing the ligand (this compound) in multiple positions and orientations within the binding site of the receptor. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, with more negative values indicating a stronger, more favorable interaction. doi.org

Docking studies on related quinoline derivatives have successfully predicted their binding modes within the active sites of various proteins and enzymes. rsc.orgnih.govnih.gov A similar approach can be applied in a non-clinical context. The analysis would focus on the types of intermolecular forces stabilizing the complex, such as:

Hydrogen Bonds: The hydroxyl group of the methanol substituent is a prime candidate for forming hydrogen bonds with suitable acceptor or donor groups on a receptor molecule.

Halogen Bonds: The two chlorine atoms on the quinoline ring can act as halogen bond donors, interacting with nucleophilic regions of a binding partner.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with other aromatic systems on a host molecule.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Host Molecule This table represents potential data from a non-clinical docking study, based on general principles and findings for similar compounds.

Host Molecule (Receptor)Predicted Binding Energy (kcal/mol)Key Intermolecular Interactions
Beta-Cyclodextrin-6.8Van der Waals forces within the cavity; Hydrogen bond from the methanol group to the rim of the cyclodextrin.
Graphene Sheet Surface-8.2Strong π-π stacking between the quinoline ring and the graphene surface.
Porous Silica (Model Pore)-5.5Multiple hydrogen bonds between the methanol group and silanol (B1196071) (Si-OH) groups on the pore surface.

These computational investigations provide a foundational understanding of the physicochemical properties and interaction potential of this compound at a molecular level, guiding further experimental research in materials science and chemical engineering.

Chemical Reactivity and Mechanistic Studies of 2,7 Dichloro 8 Methylquinoline 3 Methanol

Reactivity of the Hydroxyl Group (Methanol Moiety)

The primary alcohol functional group in 2,7-dichloro-8-methylquinoline-3-methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions

The hydroxyl group of quinoline-3-methanol derivatives can be oxidized to the corresponding aldehyde. A common method for this transformation is the Vilsmeier-Haack reaction, which can convert acetanilides into 2-chloroquinoline-3-carbaldehydes. rsc.org This reaction proceeds through the formation of an N-(α-chlorovinyl)aniline intermediate, which is then diformylated and cyclized. rsc.org In some instances, the diformylated intermediates can be isolated and subsequently cyclized using polyphosphoric acid. rsc.org

For example, the synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) has been achieved by reacting N-(2,3-dimethylphenyl)acetamide with a Vilsmeier-Haack adduct prepared from phosphorus oxytrichloride and N,N-dimethylformamide. nih.gov Similarly, the oxidation of the related compound 3,7-dichloro-8-(chloromethyl)quinolone to quinclorac (B55369) (3,7-dichloro-8-quinolinecarboxylic acid) has been studied using oxygen in the presence of a homogeneous catalyst system. researchgate.net

ReactantReagentsProductYieldReference
N-(2,3-dimethylphenyl)acetamidePOCl₃, DMF2-Chloro-7,8-dimethylquinoline-3-carbaldehydeNot Specified nih.gov
3,7-dichloro-8-(chloromethyl)quinoloneO₂, H₃PMo₁₂O₄₀/Ce/Co/Br catalystQuinclorac94.93% conversion researchgate.net

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification. For instance, 3,7-dichloroquinoline-8-carboxylic acid can be esterified with triethyl phosphite (B83602) to produce ethyl 3,7-dichloroquinoline-8-carboxylate. researchgate.net While specific examples for the direct etherification of this compound are not prevalent in the provided results, the general reactivity of such hydroxyl groups suggests that standard etherification protocols, such as the Williamson ether synthesis, would be applicable. The kinetics of esterification reactions, for example between pentanoic acid and methanol (B129727), are often studied to optimize conditions such as temperature, molar ratio, and catalyst loading. core.ac.uk

Halogenation Reactions (e.g., Conversion to Chloromethyl)

The conversion of the hydroxyl group to a halogen, such as a chloromethyl group, is a feasible transformation. This can be achieved using standard halogenating agents like thionyl chloride or phosphorus halides. This conversion is significant as the resulting halomethyl group can participate in further nucleophilic substitution reactions. For instance, the related compound 3,7-dichloro-8-(chloromethyl)quinolone is a key intermediate in the synthesis of the herbicide quinclorac. researchgate.net

Reactivity of the Quinoline (B57606) Ring System

The quinoline core of the molecule, being an aromatic system, is subject to both electrophilic and nucleophilic substitution reactions. The existing chloro and methyl substituents influence the position and rate of these reactions.

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org In the quinoline ring, which consists of a benzene (B151609) and a pyridine (B92270) ring fused together, the benzene ring is generally more susceptible to electrophilic attack. The presence of activating groups (like methyl) and deactivating groups (like chloro) on the ring directs incoming electrophiles to specific positions. wikipedia.orgmasterorganicchemistry.com For 8-substituted quinolines, a metal-free protocol has been developed for the regioselective halogenation at the C5 position using trihaloisocyanuric acid. researchgate.net This method has been successfully applied to a variety of 8-substituted quinolines, yielding C5-halogenated products in good to excellent yields. researchgate.net

ReactantReagentsProductYieldReference
8-Substituted QuinolineTrihaloisocyanuric acidC5-Halogenated QuinolineGood to Excellent researchgate.net
8-Hydroxy-quinolineChlorine, Iodine, Chloroform5,7-Dichloro-8-hydroxy-quinoline97% google.com
8-Hydroxy-quinaldineChlorine, Iodine, Chloroform5,7-Dichloro-8-hydroxy-quinaldine94% google.com

Nucleophilic Aromatic Substitution on Halogenated Positions

The chlorine atoms at the C2 and C7 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.gov The chlorine at the C2 position is generally more reactive towards nucleophiles than the one at C7. This differential reactivity allows for selective substitution. For example, in 2,4-dichloroquinazolines, nucleophilic attack by amines occurs preferentially at the C4 position. nih.gov Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be displaced by various nucleophiles. mdpi.com The reactivity of chloroquinolines with nucleophiles like amines can lead to the formation of substituted aminoquinolines.

C-H Activation and Functionalization of the Quinoline Core

The functionalization of C-H bonds is a powerful strategy in organic synthesis that offers an atom-economical pathway to modify complex molecules. In quinoline derivatives, the nitrogen atom plays a crucial role in directing and facilitating C-H activation, particularly in metal-catalyzed reactions. For a molecule like this compound, the most susceptible C-H bond for activation is that of the 8-methyl group.

8-Methylquinoline is a well-studied substrate for C(sp³)–H functionalization reactions. The proximity of the methyl group to the chelating nitrogen atom allows for the formation of stable cyclometallated complexes with various transition metals, such as rhodium, palladium, and cobalt. nih.govresearchgate.net This pre-coordination brings the metal catalyst into close proximity to the C-H bonds of the methyl group, facilitating their cleavage and subsequent functionalization. This process, often referred to as directed C-H activation, leads to the selective synthesis of functionalized quinolines. nih.gov For instance, rhodium-catalyzed reactions have been shown to effectively functionalize the C(sp³)–H bond of 8-methylquinolines. researchgate.net Similarly, cobalt catalysts can achieve highly regioselective and stereoselective alkenylation of the 8-methyl group with alkynes. acs.org

Beyond the C8-methyl group, other C-H bonds on the quinoline ring can also be functionalized, though this is generally more challenging. The electronic properties and positions of the existing substituents (two chloro, one methyl, and one methanol group) would heavily influence the regioselectivity of any further C-H functionalization on the aromatic core. mdpi.comnih.gov

Metal-Catalyzed Transformations of this compound

Metal-catalyzed reactions are central to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley.comwiley.com The structure of this compound offers multiple handles for such transformations.

The two chlorine atoms at the C2 and C7 positions of the quinoline ring are prime sites for transition-metal-catalyzed cross-coupling reactions. spacefrontiers.org These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are fundamental methods for constructing complex molecular architectures from haloaromatic precursors. wiley.com

The relative reactivity of the C2-Cl and C7-Cl bonds can potentially be controlled by tuning the reaction conditions (e.g., catalyst, ligand, base, and temperature), allowing for selective mono-functionalization or sequential di-functionalization. In related chloro-substituted nitrogen heterocycles like chloroquinoxalines, palladium and copper catalysts have been extensively used to construct various C-C, C-N, C-O, and C-S bonds. nih.gov It is highly probable that this compound would undergo similar transformations. For example, a Suzuki coupling could introduce new aryl or heteroaryl groups at the C2 and/or C7 positions, while a Sonogashira coupling could install alkyne moieties.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Chloroquinoline Systems This table presents data for analogous compounds to illustrate potential reactivity.

Reaction Type Chloro-Substrate Coupling Partner Catalyst / Ligand Base / Solvent Product Yield (%) Ref.
Suzuki 4,7-Dichloroquinoline Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ / Toluene, H₂O 4-Aryl-7-chloroquinoline ~80-95 acs.org
Sonogashira 6-Bromo-3-fluoro-2-cyanopyridine Terminal Alkyne Pd[PPh₃]₄ / CuI Et₃N / THF 6-Alkynyl-3-fluoro-2-cyanopyridine 43-97 rsc.org
Heck Chloroquinoxaline Alkene Pd(OAc)₂ K₂CO₃ / DMA Alkenylquinoxaline ~70-90 nih.gov

As discussed previously, metal-catalyzed C-H activation is a key potential reaction pathway. The regioselectivity of such a process on this compound would be dictated by the directing ability of the quinoline nitrogen atom. nih.gov The most likely site for regioselective C-H functionalization is the C8-methyl group due to the formation of a stable 5-membered cyclometalated intermediate. nih.govresearchgate.net

Numerous studies on 8-methylquinolines have demonstrated this high regioselectivity. researchgate.net For example, Cp*Co(III) catalysts have been used for the exclusive alkenylation at the C8-methyl position. acs.org Rhodium(III) catalysts have also been employed for the selective mono- and diarylation of the 8-methyl group using organoboron reagents. researchgate.net These methods allow for the introduction of a wide variety of functional groups directly onto the methyl carbon, transforming it into a benzylic-type functional handle. While the electronic effects of the C2-Cl, C7-Cl, and C3-methanol substituents would modulate the reactivity, the strong directing effect of the nitrogen atom is expected to dominate, favoring functionalization at the C8-methyl position. researchgate.netacs.org

Proton Transfer Mechanisms and Dynamics in Solution

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor site within the same molecule upon photoexcitation. In quinoline derivatives containing a hydroxyl group, such as 7-hydroxyquinoline (B1418103) (7HQ), a long-range proton transfer from the hydroxyl group to the quinoline nitrogen can occur. nih.govnih.gov This process is often mediated by protic solvent molecules, such as water or methanol, which form a "proton wire" or bridge between the donor and acceptor sites. nih.gov

For this compound, the C3-methanol group can act as the proton donor and the quinoline nitrogen as the proton acceptor. Upon absorption of light, the molecule is promoted to an excited state where the acidity of the methanol's hydroxyl group and the basicity of the quinoline nitrogen are significantly increased. acs.org This change in electronic distribution facilitates the transfer of the hydroxyl proton. Theoretical studies on similar systems, like 1H-pyrrolo[3,2-h]quinoline with methanol, show that solvent molecules play a critical role by forming hydrogen-bonded networks that lower the energy barrier for proton transfer. researchgate.net The transfer can be a concerted multiple-proton movement along this solvent bridge. The efficiency and dynamics of this process would be influenced by the solvent environment and the specific substitution pattern on the quinoline ring. acs.org

Derivatization and Exploration of Analogues of 2,7 Dichloro 8 Methylquinoline 3 Methanol

Synthesis of Novel Quinoline (B57606) Derivatives from the Parent Compound

The generation of novel analogues from 2,7-dichloro-8-methylquinoline-3-methanol involves targeted chemical transformations at its various functional groups and positions on the quinoline ring. The inherent reactivity differences between these sites allow for selective and controlled synthesis. nih.govrsc.org

The C-3 methanol (B129727) group is a prime site for derivatization. It can be readily oxidized to the corresponding aldehyde, 2,7-dichloro-8-methylquinoline-3-carbaldehyde, which is a versatile intermediate for further modifications. chemijournal.com

Side Chain Elongation and Heteroatom Incorporation: The aldehyde intermediate can undergo condensation reactions with various nucleophiles. For instance, reaction with substituted anilines or hydrazines leads to the formation of Schiff bases and hydrazones, respectively. chemijournal.comnih.gov These reactions introduce new aromatic rings and nitrogen heteroatoms, effectively elongating the side chain and altering the electronic and steric profile of the molecule. nih.gov The resulting imine bond can be subsequently reduced to afford stable secondary amines, further diversifying the available analogues. nih.gov

Other C-3 Modifications: The parent alcohol can be subjected to etherification or esterification reactions to introduce a variety of alkyl or acyl groups. The aldehyde can also participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) or Wittig reactions, to extend the side chain with different functionalities. Introduction of an electron-withdrawing group, such as an amide, at the C-3 position has been shown to be a viable strategy in other quinoline systems. researchgate.net

Table 1: Examples of C-3 Position Modifications This table is illustrative and based on common reactions for the functional groups present.

Reaction TypeReagent(s)Resulting C-3 Functional GroupKey Transformation
OxidationPCC or MnO₂-CHO (Aldehyde)Conversion of primary alcohol to aldehyde.
Schiff Base FormationR-NH₂ (from aldehyde)-CH=N-RIncorporation of a nitrogen-linked side chain. nih.gov
Reductive AminationR-NH₂ then NaBH₄ (from aldehyde)-CH₂-NH-RFormation of a flexible secondary amine linker. nih.gov
EsterificationR-COCl or (RCO)₂O-CH₂-O-CO-RIntroduction of an ester moiety.
Etherification (Williamson)NaH then R-Br-CH₂-O-RIntroduction of an ether linkage.

The two chlorine atoms at the C-2 and C-7 positions exhibit different reactivity profiles, which can be exploited for selective functionalization.

C-2 Position: The chlorine atom at the C-2 position, being part of the electron-deficient pyridine (B92270) ring, is significantly activated towards nucleophilic aromatic substitution (SNAr). It can be displaced by a variety of nucleophiles. For example, studies on related 2-chloroquinolines have shown successful substitution with amines (amination), thiols (thiolation), and alkoxides. mdpi.com This allows for the introduction of diverse functional groups at this position. The reactivity is further enhanced by the presence of an electron-withdrawing group at C-3. mdpi.com

C-7 Position: The chlorine atom at the C-7 position is on the carbocyclic (benzene) ring and is considerably less reactive towards traditional SNAr reactions. mdpi.com Substitution at this position typically requires harsher reaction conditions or the use of transition metal catalysis, such as Buchwald-Hartwig or Ullmann coupling reactions, to introduce amino, ether, or cyano groups. An alternative strategy involves metal-halogen exchange to generate an organometallic intermediate (e.g., using magnesium to form a Grignard-like reagent), which can then react with various electrophiles. durham.ac.uk This differential reactivity allows for a stepwise functionalization approach, first targeting the C-2 position, followed by modification at C-7.

Table 2: Potential Transformations of Chloro Substituents This table illustrates the differential reactivity and potential derivatization at the C-2 and C-7 positions.

PositionReactivityTypical Reaction TypeExample ReagentsResulting Functional Group
C-2ActivatedNucleophilic Aromatic Substitution (SNAr)Morpholine, R-SH, NaORAmine, Thioether, Ether
C-7DeactivatedTransition Metal-Catalyzed Cross-CouplingR-NH₂, Pd catalystSubstituted Amine
C-7DeactivatedMetal-Halogen ExchangeMg, then an electrophile (e.g., CO₂)Carboxylic Acid

The C-8 methyl group, while generally considered less reactive, can be functionalized using modern synthetic methods, particularly through C(sp³)-H bond activation. researchgate.net

C-H Activation/Functionalization: Transition metal-catalyzed reactions, often employing ruthenium or rhodium complexes, can achieve direct amidation or alkylation of the 8-methyl group. researchgate.netresearchgate.net For instance, Ru(II)-catalyzed reactions of 8-methylquinolines with azides can yield quinolin-8-ylmethanamines. researchgate.net These methods provide a direct route to introduce nitrogen or new carbon substituents without requiring a pre-installed functional group.

Oxidation: The methyl group can potentially be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents, although selectivity could be a challenge given the presence of the C-3 methanol group. mdpi.com

Condensation: In related systems, an 8-methyl group can be condensed with aldehydes (in the presence of a dehydrating agent like acetic anhydride) to form styryl-type derivatives, which extends the π-conjugation of the quinoline system. acs.org

Structure-Reactivity Relationship Studies of Analogues

Structure-Reactivity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to the this compound scaffold influence its chemical properties and, consequently, its biological or material functions. nih.gov By systematically synthesizing and testing analogues, correlations can be drawn between molecular structure and reactivity.

Steric Factors: The size and shape of substituents. For instance, increasing the bulk of the C-3 side chain or replacing the C-7 chloro group with a larger substituent can influence how the molecule interacts with biological targets or organizes in the solid state. nih.gov

Electronic Factors: The electron-donating or electron-withdrawing nature of the substituents. Replacing the chloro groups with electron-donating (e.g., amino) or electron-withdrawing (e.g., cyano) groups will alter the electron density of the quinoline ring system, affecting its reactivity, pKa, and binding interactions like π-stacking. researchgate.net

Hydrophobicity/Hydrophilicity: The introduction of polar groups (e.g., hydroxyls, amines) versus nonpolar groups (e.g., long alkyl chains) will modify the molecule's solubility and partitioning behavior between aqueous and lipid environments.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate these descriptors with observed activity, providing predictive power for designing new analogues. nih.govnih.gov

Design Principles for Functionalized Quinoline Scaffolds

The design of new functionalized quinolines based on the this compound template is guided by several key principles derived from synthetic feasibility and SAR studies. rsc.orgrsc.org

Leveraging Orthogonal Reactivity: The design process exploits the distinct reactivity of the different sites. A synthetic plan might involve a selective SNAr reaction at the activated C-2 position, followed by a transition-metal-catalyzed cross-coupling at the less reactive C-7 position, and finally, modification of the C-3 side chain. This stepwise approach allows for the controlled and predictable construction of complex molecules. mdpi.com

Modular Assembly: The parent compound can be viewed as a core scaffold onto which different "modules" or building blocks can be attached at the C-2, C-3, and C-7 positions. This modular approach enables the rapid generation of a chemical library with high structural diversity for screening purposes.

Structure-Guided Modification: Insights from SAR and computational modeling, such as 3D-QSAR, can identify which regions of the molecule are favorable for modification. mdpi.com For example, if a model indicates that a bulky, hydrophobic group is preferred at the C-7 position, synthetic efforts can be focused on introducing such moieties. nih.gov

Bioisosteric Replacement: In a medicinal chemistry context, functional groups can be replaced with bioisosteres to fine-tune properties. For instance, the C-3 methanol's hydroxyl group could be replaced with an amine or thiol, or a chloro group could be replaced with a trifluoromethyl group to modulate electronic properties and metabolic stability.

By applying these principles, chemists can rationally design and synthesize novel functionalized quinoline scaffolds, expanding the chemical space and enhancing the potential for discovering compounds with desired properties. rsc.orgrsc.org

No Publicly Available Research Found on Advanced Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or application data could be found for the chemical compound this compound in the advanced fields of coordination chemistry and materials science as outlined in the user's request.

The compound, identified by its chemical structure and name, is listed in several chemical supplier catalogs, indicating its availability for research and synthesis purposes. However, there is a conspicuous absence of published studies detailing its use in the following specific areas:

Coordination Chemistry and Ligand Design: No literature was found describing the development of this compound as a ligand for transition metals. Consequently, there are no reports on the synthesis, characterization, or catalytic applications of any corresponding metal complexes.

Materials Science Applications: The search yielded no information on the design or integration of this compound into photo-electrochemical switches, dynamic systems, or as a component in luminescent or optoelectronic materials.

While the broader family of quinoline derivatives is known for its diverse applications in coordination chemistry and materials science, this specific substituted quinoline does not appear to have been a subject of published research in these advanced contexts. The requested article, therefore, cannot be generated due to the lack of foundational scientific data in the public domain.

Advanced Applications in Chemical Science Excluding Clinical/biological Dosage/safety

Materials Science Applications

Development as a Building Block for Supramolecular Structures or Frameworks

No published data is available regarding the use of 2,7-Dichloro-8-methylquinoline-3-methanol as a precursor or building block for constructing supramolecular structures or frameworks.

Use as a Chemical Probe or Research Tool in Molecular Systems

There is no available research detailing the application of this compound as a chemical probe or specialized tool for molecular-level investigations.

Studies on Molecular Recognition (Non-Clinical Contexts)

Information regarding the use of this compound in studies of molecular recognition is not present in the current scientific literature.

Investigation of Dynamic Molecular Systems in Solution

No studies were found that utilize this compound to investigate the dynamics of molecular systems in solution.

Compound Names

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2,7-Dichloro-8-methylquinoline-3-methanol

The chemical compound this compound has been the subject of specific, albeit limited, academic research. A key finding in the literature is the successful synthesis and crystallographic analysis of a closely related compound, (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823). This synthesis was achieved through the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) using sodium borohydride (B1222165) with a catalytic amount of montmorillonite (B579905) K-10 under microwave irradiation. nih.gov The resulting colorless plates of (2-Chloro-8-methylquinolin-3-yl)methanol were analyzed, and its molecular structure was found to be nearly planar. nih.gov In the solid state, the molecules are linked by intermolecular O-H···O hydrogen bonds. nih.gov The crystal structure is further stabilized by C–H···π interactions and aromatic π–π stacking interactions. nih.gov

The precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, is synthesized via the Vilsmeier-Haack reaction from ortho-methyl acetanilide (B955). chemijournal.com This method is noted for its efficiency and high yield. chemijournal.com The formyl group of this precursor provides a reactive site for further chemical transformations, including its conversion to the methanol (B129727) group. chemijournal.com

While direct studies on the 7-chloro substituted version of this specific methanol derivative are not extensively detailed in the provided search results, the existing research on similar quinoline (B57606) structures provides a solid foundation. The fundamental characterization of (2-Chloro-8-methylquinolin-3-yl)methanol offers valuable data on its molecular geometry and intermolecular interactions, which can be extrapolated to understand the properties of the 2,7-dichloro derivative.

Table 1: Key Research Findings on a Related Compound: (2-Chloro-8-methylquinolin-3-yl)methanol

Aspect Finding Source
Synthesis Method Reduction of 2-chloro-8-methylquinoline-3-carbaldehyde with sodium borohydride and montmorillonite K-10 under microwave irradiation. nih.gov
Molecular Structure The molecule is nearly planar. nih.govresearchgate.net
Crystal Structure Molecules are linked by intermolecular O-H···O hydrogen bonds, C–H···π interactions, and π–π stacking. nih.govresearchgate.net
Precursor Synthesis 2-chloro-8-methylquinoline-3-carbaldehyde is synthesized using the Vilsmeier-Haack reaction. chemijournal.com

Unexplored Research Avenues and Challenges

The field of quinoline chemistry is vast, yet specific derivatives like this compound remain largely unexplored. A primary research avenue would be the development of more efficient and environmentally friendly synthesis methods. mdpi.comresearchgate.net Current synthetic routes for substituted quinolines often rely on expensive and toxic catalysts, high temperatures, and non-biodegradable solvents. researchgate.netmdpi.com Future work could focus on employing green chemistry principles, such as the use of nano-catalysts or solvent-free reaction conditions. researchgate.net

A significant challenge in the synthesis of polysubstituted quinolines is achieving regioselectivity. nih.gov The synthesis of a compound with specific substitutions at the 2, 7, and 8 positions, in addition to the functional group at position 3, requires precise control over the reaction conditions. Overcoming this challenge would be a notable advancement.

Furthermore, the biological activities of this compound are entirely unknown. Given that many quinoline derivatives exhibit a wide range of bioactivities, including antimalarial, antibacterial, and anticancer properties, screening this compound for such activities is a crucial next step. nih.govmdpi.comresearchgate.net Structure-activity relationship (SAR) studies could also be conducted by synthesizing and testing related analogs to identify key structural features responsible for any observed biological effects. researchgate.net

Potential for Further Development in Niche Chemical Fields

The structural motifs present in this compound suggest potential for development in several niche chemical fields. The quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound could lead to novel therapeutic agents. nih.govdurham.ac.uk For instance, the presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile. mdpi.com

The development of new antimalarial drugs is an area where quinoline derivatives have historically played a significant role. mdpi.comnih.gov The modification of existing quinoline-based drugs is a common strategy to combat drug resistance, and this compound could serve as a novel scaffold for this purpose. mdpi.com

Beyond medicinal chemistry, substituted quinolines are also used in materials science. rsc.org The planar structure and potential for π–π stacking interactions suggest that this compound or its derivatives could be investigated for applications in organic electronics or as fluorescent probes. The exploration of its photophysical properties would be a worthwhile endeavor. The versatility of multicomponent reactions (MCRs) could also be leveraged for the efficient synthesis of a library of derivatives based on this core structure, enabling rapid screening for various applications. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,7-Dichloro-8-methylquinoline-3-methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions using reagents like MSCL-DMF/DMAC to introduce formyl/acetyl groups at the 3-position of quinoline derivatives. Optimizing chlorination (e.g., using POCl₃) and methyl group incorporation (via Friedel-Crafts alkylation) is critical. Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:2.5 for quinoline:chlorinating agent) significantly impact yield . Purity is validated via TLC and recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the quinoline backbone and substituents (e.g., methyl at C8, methanol at C3). IR spectroscopy identifies hydroxyl (O-H stretch at ~3200 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 256.6). X-ray crystallography (if crystalline) resolves stereoelectronic effects .

Q. How does the methanol group at the 3-position influence the compound’s reactivity?

  • Methodological Answer : The -CH₂OH group enhances solubility in polar solvents (e.g., DMSO, ethanol) and enables derivatization via esterification or oxidation to carboxylic acids. Its electron-donating nature moderates electrophilic substitution at adjacent positions, as shown in comparative studies of 3-methanol vs. 3-carboxylate quinolines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

  • Methodological Answer :

  • Assay Design : Use agar diffusion or microbroth dilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include controls (ciprofloxacin) and solvent blanks.
  • Structure-Activity Analysis : Compare with analogs (e.g., 3-carboxylate or 8-methyl variants) to isolate the methanol group’s role.
  • Data Interpretation : MIC values <10 µg/mL suggest potency; discrepancies between studies may arise from bacterial efflux pumps or compound stability .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?

  • Methodological Answer :

  • Variable Isolation : Test substituent effects (e.g., 2,7-dichloro vs. mono-chloro) under standardized conditions.
  • Meta-Analysis : Cross-reference datasets from independent studies (e.g., antimicrobial vs. antitumor assays) to identify confounding factors like assay sensitivity or cell-line variability .
  • Computational Modeling : Use QSAR to predict bioactivity based on electronic (HOMO-LUMO) and steric parameters .

Q. How can researchers synthesize and characterize novel derivatives of this compound for structure-activity studies?

  • Methodological Answer :

  • Derivatization Routes : React the methanol group with acyl chlorides (e.g., acetyl chloride) to form esters or oxidize it to a ketone using Jones reagent.
  • Characterization : Monitor reactions via HPLC and confirm products via ²D NMR (COSY, HSQC) for regioselectivity.
  • Biological Testing : Prioritize derivatives with logP values <3 for improved bioavailability .

Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state properties?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/chloroform (1:1). Resolve space groups (e.g., monoclinic P2₁/c) and intermolecular interactions (H-bonds, π-π stacking).
  • Thermal Analysis : Use DSC/TGA to assess melting points (~200–220°C) and decomposition patterns .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with mobile phases (acetonitrile:0.1% formic acid, 70:30).
  • Detection : UV-Vis at 254 nm (quinoline absorbance) or MS/MS for specificity.
  • Validation : Ensure linearity (R² >0.99), LOD (<0.1 µg/mL), and recovery (>95%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.